2-Bromo-1-(5-methylfuran-2-YL)ethanone
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Overview
Description
2-Bromo-1-(5-methylfuran-2-yl)ethanone is an organic compound with the molecular formula C7H7BrO2 It is a brominated derivative of ethanone, featuring a furan ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-methylfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(5-methylfuran-2-yl)ethanone. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-methylfuran-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield corresponding furan derivatives.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of furan-2,5-dione or other oxidized furan derivatives.
Reduction: Formation of 1-(5-methylfuran-2-yl)ethanol.
Scientific Research Applications
2-Bromo-1-(5-methylfuran-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-methylfuran-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the furan ring and carbonyl group can engage in various chemical transformations. These interactions can modulate biological pathways and influence the compound’s activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-furyl)ethanone
- 2-Bromo-1-(3-methylfuran-2-yl)ethanone
- 2-Bromo-1-(5-ethylfuran-2-yl)ethanone
Uniqueness
2-Bromo-1-(5-methylfuran-2-yl)ethanone is unique due to the presence of a methyl group on the furan ring, which can influence its reactivity and interactions compared to other brominated ethanone derivatives. This structural variation can lead to distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-bromo-1-(5-methylfuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPAIWNJRAWKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455800 |
Source
|
Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-53-3 |
Source
|
Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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